![molecular formula C14H10Cl2N6 B3849677 2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone](/img/structure/B3849677.png)
2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone
Overview
Description
2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone, also known as DCBT, is a chemical compound that has been widely used in scientific research. DCBT is a hydrazone derivative of 2,4-dichlorobenzaldehyde and 1-phenyl-1H-tetrazole-5-carboxylic acid hydrazide. It has been found to have potential applications in the field of medicinal chemistry due to its various biological activities.
Mechanism of Action
The mechanism of action of 2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. 2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. 2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone has also been found to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone has several advantages as a research tool. It is relatively easy to synthesize and is readily available. 2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone has also been found to have low toxicity and is relatively stable. However, 2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone has some limitations as well. It is highly reactive and can undergo degradation under certain conditions. 2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone also has limited solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone. One area of research could be the development of more potent and selective 2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone derivatives. Another area of research could be the investigation of the potential applications of 2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone in the treatment of neurodegenerative diseases. Further studies could also be conducted to elucidate the mechanism of action of 2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone and its effects on various biological processes.
Scientific Research Applications
2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities such as antibacterial, antifungal, antitumor, and antiviral activities. 2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenyltetrazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N6/c15-11-7-6-10(13(16)8-11)9-17-18-14-19-20-21-22(14)12-4-2-1-3-5-12/h1-9H,(H,18,19,21)/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCMUWXCMOZMLZ-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)NN=CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)N/N=C/C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenyltetrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.